2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid
Description
Properties
CAS No. |
69256-63-9 |
|---|---|
Molecular Formula |
C26H58N2O10S |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6S.2C4H11NO2/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;2*6-3-1-5-2-4-7/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);2*5-7H,1-4H2 |
InChI Key |
GUVWQLPFWYIDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Ethanolamine Derivatives
2-(2-Hydroxyethylamino)ethanol vs. 2-(Methylamino)ethanol
Key Findings :
- Both compounds exhibit acute toxicity, but 2-(methylamino)ethanol has additional skin corrosion risks due to its methylamino group .
- Ethanolamine derivatives generally require stringent handling protocols (e.g., ventilation, protective gear) to mitigate inhalation and dermal exposure risks .
2-(2-Hydroxyethylamino)ethanol vs. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Key Findings :
- The phenoxyethoxy derivative’s bulky aromatic structure increases its hazard profile, particularly for ocular exposure .
- Simpler ethanolamines are more versatile in industrial applications but require similar safety precautions .
Sulfated/Sulfonic Acid Derivatives
9-Sulfooxyoctadecanoic Acid vs. 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
Key Findings :
- Sulfate esters like 9-sulfooxyoctadecanoic acid are hydrolytically unstable compared to aromatic hydroxy acids, which are more stable and used in fine chemical synthesis .
- Both classes require careful pH control during handling to prevent decomposition or unintended reactions.
Hazard and Regulatory Comparisons
Acute Toxicity and Handling
- Ethanolamines: 2-(Methylamino)ethanol and phenoxyethoxyethanol derivatives require first-aid measures for inhalation (oxygen administration) and skin exposure (immediate washing) .
Data Tables for Key Compounds
Table 1: Ethanolamine Derivatives
| Compound | CAS No. | Hazards | Boiling Point | Applications |
|---|---|---|---|---|
| 2-(Methylamino)ethanol | 109-83-1 | Acute toxicity, Skin corrosion | 159.5°C | Industrial research |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | Acute toxicity, Eye damage | Not available | R&D |
Table 2: Sulfated/Sulfonic Acid Derivatives
| Compound | CAS No. | Hazards | Applications |
|---|---|---|---|
| 2-Hydroxy-2,2-diphenylacetic acid | 76-93-7 | Limited data | Pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-hydroxyethylamino)ethanol, and how can researchers balance yield with purity?
- Methodological Approach :
- Step 1 : Utilize nucleophilic substitution reactions between ethanolamine derivatives and halogenated intermediates under controlled pH (7–9) to minimize side reactions.
- Step 2 : Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/methanol eluent) to isolate the product. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
- Step 3 : Optimize reaction temperature (60–80°C) and catalyst selection (e.g., triethylamine) to enhance yield (>75%) while avoiding decomposition .
Q. How can researchers characterize the structural integrity of 9-sulfooxyoctadecanoic acid using spectroscopic and chromatographic methods?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm sulfonate group placement at C9 and assess fatty acid chain conformation. Use DMSO-d6 as a solvent for solubility and signal resolution .
- Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to detect the molecular ion peak (expected m/z: ~440–450) and fragmentation patterns indicative of sulfonate cleavage .
- High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C8 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and quantify residual solvents .
Advanced Research Questions
Q. How should researchers resolve contradictions in pH-dependent stability data for 9-sulfooxyoctadecanoic acid across experimental studies?
- Conflict Resolution Strategy :
- Step 1 : Conduct controlled stability studies under standardized conditions (e.g., 25°C, ionic strength 0.1 M) to isolate pH effects. Use buffered solutions (phosphate, acetate) across pH 3–10 .
- Step 2 : Apply kinetic modeling (e.g., Arrhenius plots) to differentiate degradation pathways (hydrolysis vs. oxidation). Monitor sulfonate group stability via FTIR (1050–1200 cm S=O stretches) .
- Step 3 : Cross-validate findings using multiple analytical techniques (e.g., NMR, LC-MS) to rule out instrument-specific artifacts .
Q. What advanced computational models can predict the interaction mechanisms between these compounds and biological membranes?
- Computational Methodology :
- Step 1 : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer penetration. Focus on hydrophilic sulfonate group orientation and hydrophobic tail alignment .
- Step 2 : Calculate free energy profiles (umbrella sampling) to quantify binding affinities and membrane disruption potentials. Validate with experimental data from Langmuir-Blodgett trough measurements .
- Step 3 : Use QSAR models to correlate structural features (e.g., chain length, sulfonate position) with cytotoxicity or membrane fluidity changes .
Experimental Design and Data Analysis
Q. How to design experiments to evaluate the catalytic activity of 2-(2-hydroxyethylamino)ethanol in esterification reactions?
- Experimental Framework :
- Variable Control : Test solvent polarity (water vs. DMF), substrate ratios (1:1 to 1:3), and catalyst loading (5–20 mol%).
- Data Collection : Monitor reaction progress via H NMR (disappearance of carboxylic acid protons) or titration methods.
- Statistical Analysis : Apply ANOVA to identify significant variables and optimize conditions using response surface methodology (RSM) .
Q. What strategies mitigate interference from impurities during the quantification of 9-sulfooxyoctadecanoic acid in complex matrices?
- Mitigation Protocol :
- Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol/water elution to isolate the compound from lipids or proteins .
- Chromatographic Optimization : Employ tandem MS (MRM mode) with isotopic labeling (e.g., C-labeled internal standards) to enhance specificity .
- Validation : Perform spike-and-recovery tests (80–120% recovery range) and assess matrix effects via post-column infusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
